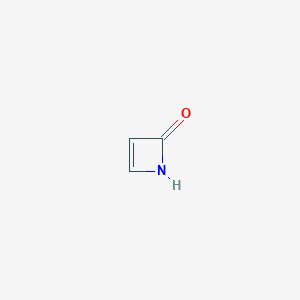![molecular formula C14H12N4O3S B14339380 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 96716-42-6](/img/structure/B14339380.png)
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxy group, a phenyl-substituted dihydrotetrazole, and a sulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Dihydrotetrazole Ring: The dihydrotetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the dihydrotetrazole intermediate with a suitable thiol reagent.
Cyclohexa-2,5-diene-1,4-dione Core Formation: The final step involves the formation of the cyclohexa-2,5-diene-1,4-dione core through a Diels-Alder reaction between a suitable diene and a dienophile, followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The dione core can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are suitable.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique functional groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione: Lacks the dihydro functionality.
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)thio]cyclohexa-2,5-diene-1,4-dione: Contains a thio group instead of a sulfanyl group.
Uniqueness
The presence of the dihydrotetrazole ring and the sulfanyl group in 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione distinguishes it from similar compounds
Propiedades
Número CAS |
96716-42-6 |
|---|---|
Fórmula molecular |
C14H12N4O3S |
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
2-methoxy-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H12N4O3S/c1-21-12-7-11(20)13(8-10(12)19)22-14-15-16-17-18(14)9-5-3-2-4-6-9/h2-8,19-20H,1H3 |
Clave InChI |
KZTKNMYHMITCOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


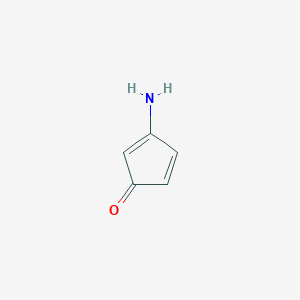

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

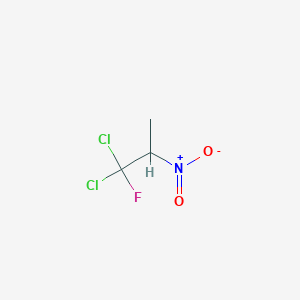
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
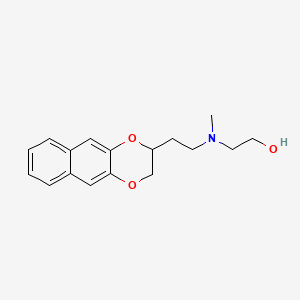
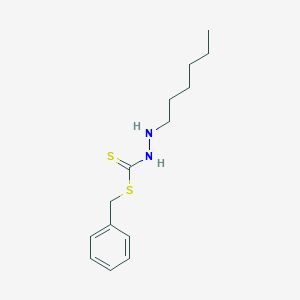
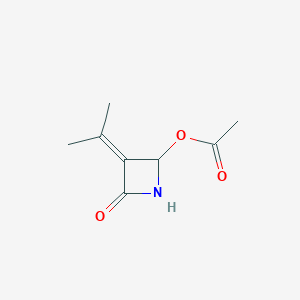

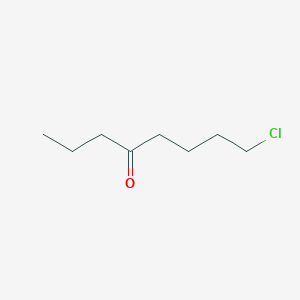
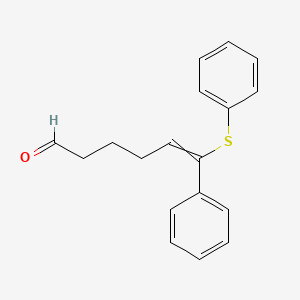
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
